molecular formula C18H10ClFN2O B2790968 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile CAS No. 306977-96-8

6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile

Cat. No.: B2790968
CAS No.: 306977-96-8
M. Wt: 324.74
InChI Key: UZQWNKRMOUOASM-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chlorophenyl and fluorophenoxy groups, along with a carbonitrile functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction, where a pyridine derivative reacts with 2-chlorophenyl and 4-fluorophenoxy reagents under controlled conditions. The reaction may require the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carboxamide
  • 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-methanol

Uniqueness

6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(2-chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN2O/c19-16-4-2-1-3-15(16)17-10-5-12(11-21)18(22-17)23-14-8-6-13(20)7-9-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQWNKRMOUOASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(C=C2)C#N)OC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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